5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
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Overview
Description
5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a phenylmethoxymethyl group, and a cyclopenta[d][1,3]dioxol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated reagents and cyclization reactions to form the cyclopenta[d][1,3]dioxol ring. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane
- 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol is unique due to its specific structural features, such as the presence of a fluorine atom and a phenylmethoxymethyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H19FO4 |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C16H19FO4/c1-16(2)20-14-11(12(17)13(18)15(14)21-16)9-19-8-10-6-4-3-5-7-10/h3-7,13-15,18H,8-9H2,1-2H3 |
InChI Key |
IIASTRMJADMUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COCC3=CC=CC=C3)F)O)C |
Origin of Product |
United States |
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